

A Researcher's Guide to Selecting Commercial LCMV GP (61-80) Peptides

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Compound of Interest

Compound Name: *Lcmv GP (61-80)*

Cat. No.: *B13927846*

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For researchers in immunology and drug development, the quality and consistency of synthetic peptides are paramount for obtaining reliable and reproducible experimental results. The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide GP (61-80) is a critical tool for studying CD4+ T-cell responses. This guide provides a framework for comparing commercially available **LCMV GP (61-80)** peptides, offering a side-by-side look at supplier specifications and detailing essential experimental protocols for independent validation.

Commercial Supplier Overview

Several biotechnology companies offer the **LCMV GP (61-80)** peptide. Below is a summary of specifications as advertised by prominent vendors. Researchers are encouraged to request certificates of analysis (CoA) and any available in-house quality control data for the specific lot they intend to purchase.

Supplier	Sequence	Purity	Amount	Format
JPT Peptide Technologies	H- GLKGPDIIYKGV YQFKSVEFD- OH[1]	> 90% (HPLC/MS)[1]	1 mg[1]	Freeze-dried[1]
MedchemExpress	Not explicitly stated, but implied to be the standard sequence	99.80%[2]	Varies	Solid
KareBay Biochem	H-Gly-Leu-Lys- Gly-Pro-Asp-Ile- Tyr-Lys-Gly-Val- Tyr-Gln-Phe-Lys- Ser-Val-Glu-Phe- Asp-OH	Not specified	Varies	Not specified
Eurogentec	GLKGPDIIYKGV YQFKSVEFD	Not specified	1 mg	Not specified
InnoPep	GLKGPDIIYKGV YQFKSVEFD	> 95% by HPLC	Varies	Not specified
Ace Therapeutics	Not explicitly stated	98.01%	Varies	Not specified
InvivoChem	Not explicitly stated	≥98%	Varies	Not specified

Note: The sequence for **LCMV GP (61-80)** is generally conserved as GLKGPDIIYKGVYQFKSVEFD. Purity levels and analytical methods for its determination can vary between suppliers.

Experimental Protocols for Peptide Validation

To ensure the quality and functional activity of a commercial peptide, independent verification is crucial. The following are standard protocols for assessing peptide purity, identity, and

biological function.

Peptide Purity and Identity Verification

A. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the peptide preparation.
- Methodology:
 - Reconstitute the lyophilized peptide in a suitable solvent, typically sterile water or a buffer like PBS, to a known concentration (e.g., 1 mg/mL).
 - Inject a small volume (e.g., 10-20 μ L) of the peptide solution into a reverse-phase HPLC column (e.g., C18).
 - Elute the peptide using a gradient of two mobile phases, such as 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
 - Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
 - The purity is calculated as the area of the main peptide peak relative to the total area of all peaks.

B. Mass Spectrometry (MS)

- Objective: To confirm the identity of the peptide by verifying its molecular weight.
- Methodology:
 - Introduce the peptide sample into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
 - Ionize the peptide molecules and separate them based on their mass-to-charge ratio (m/z).
 - Compare the observed molecular weight to the theoretical molecular weight of the **LCMV GP (61-80)** peptide (approximately 2290.6 g/mol).

Functional Assay: T-Cell Activation

The primary function of the **LCMV GP (61-80)** peptide is to stimulate a CD4+ T-cell response. This can be quantified using methods like ELISpot or intracellular cytokine staining (ICS).

A. Enzyme-Linked Immunospot (ELISpot) Assay for IFN- γ

- Objective: To quantify the number of peptide-specific, IFN- γ -secreting T-cells.
- Methodology:
 - Coat a 96-well ELISpot plate with an anti-IFN- γ capture antibody and incubate overnight.
 - Wash the plate and block with a suitable blocking buffer.
 - Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from an LCMV-infected mouse.
 - Add the cells to the wells along with the **LCMV GP (61-80)** peptide at various concentrations (e.g., 1, 5, and 10 $\mu\text{g/mL}$). Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA).
 - Incubate the plate for 18-24 hours at 37°C.
 - Wash the cells and add a biotinylated anti-IFN- γ detection antibody.
 - After incubation and washing, add streptavidin-alkaline phosphatase.
 - Add a substrate solution to develop the spots, where each spot represents a single IFN- γ -secreting cell.
 - Count the spots using an ELISpot reader.

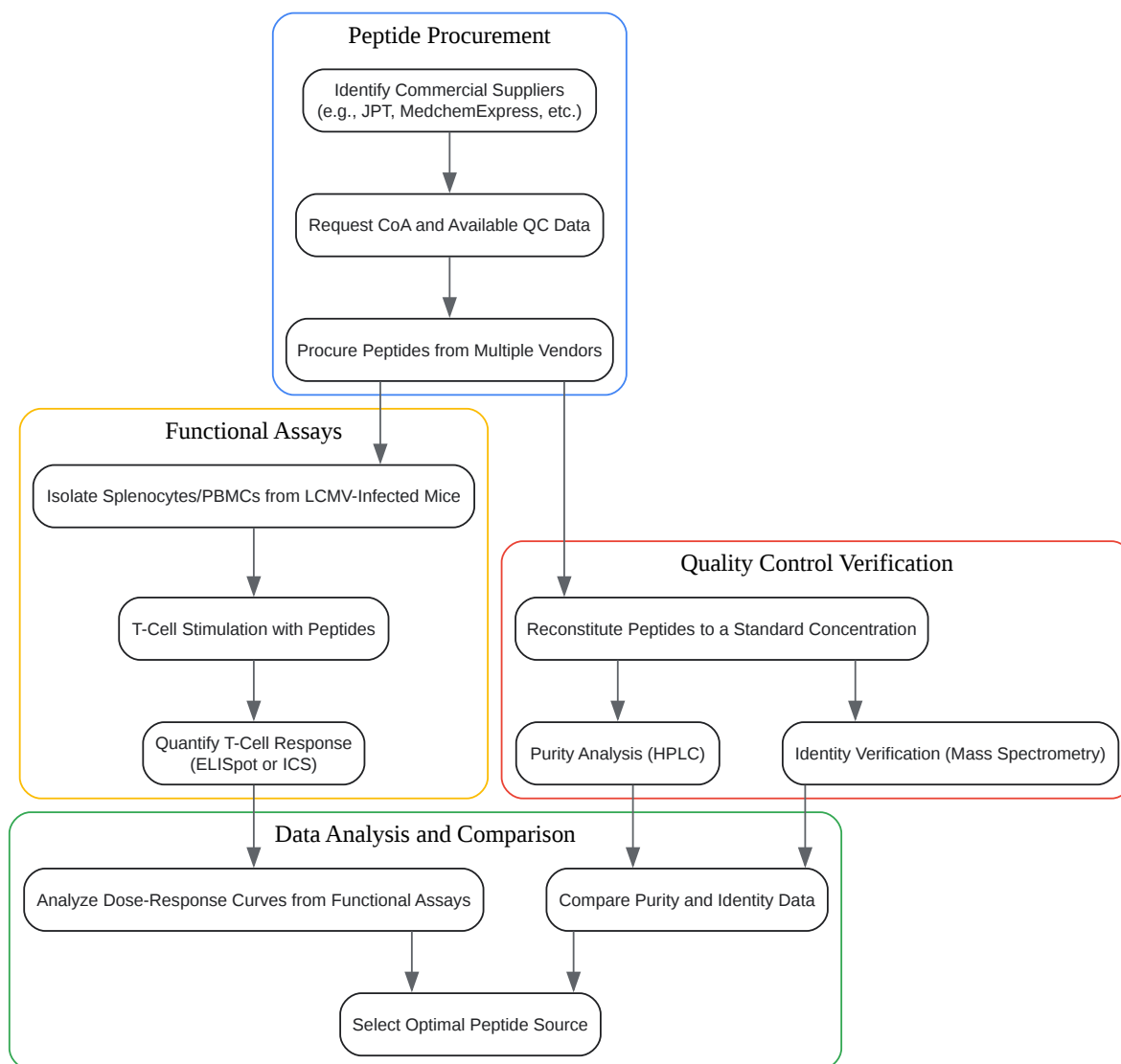
B. Intracellular Cytokine Staining (ICS) for IFN- γ and TNF- α

- Objective: To identify and quantify peptide-specific T-cells producing intracellular cytokines.
- Methodology:

- Isolate splenocytes or PBMCs from an LCMV-infected mouse.
- Stimulate the cells with the **LCMV GP (61-80)** peptide (e.g., 1 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include negative and positive controls.
- Wash the cells and stain for surface markers, such as CD4.
- Fix and permeabilize the cells.
- Stain for intracellular cytokines, such as IFN-γ and TNF-α, using fluorescently labeled antibodies.
- Analyze the cells by flow cytometry, gating on the CD4+ T-cell population to determine the percentage of cells producing the cytokines of interest.

Experimental and Logical Workflow

A systematic approach is necessary for a robust comparison of peptides from different vendors. The following diagram illustrates a logical workflow for this process.



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Workflow for comparing commercial peptides.

By following this guide, researchers can make an informed decision when selecting a commercial source for the **LCMV GP (61-80)** peptide, ensuring the use of high-quality reagents for their studies.

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References

- 1. jpt.com [jpt.com]
- 2. medchemexpress.com [medchemexpress.com]
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Email: info@benchchem.com